Bis(2-ethylhexyl) adipate

Description

Properties

IUPAC Name |

bis(2-ethylhexyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O4/c1-5-9-13-19(7-3)17-25-21(23)15-11-12-16-22(24)26-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOKZLXYCUGLFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O4 | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020606 | |

| Record name | Bis(2-ethylhexyl)hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bis(2-ethylhexyl) adipate is a colorless to straw-colored liquid with a mild odor. Floats on water. (USCG, 1999), Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Light-colored, oily liquid; [Hawley], Liquid | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanedioic acid, 1,6-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di(2-ethylhexyl) adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3928 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethylhexyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

783 °F at 760 mmHg (NTP, 1992), 214 °C @ 5 mm Hg, 416.00 to 418.00 °C. @ 760.00 mm Hg | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethylhexyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

385 °F (NTP, 1992), 196 °C, 402 °F (206 °C) (OPEN CUP) | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di(2-ethylhexyl) adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3928 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), SOL IN MOST ORG SOLVENTS; INSOL OR VERY SLIGHTLY SOL IN GLYCERINE & GLYCOLS, Soluble in ethanol, ethyl ether, acetone, and acetic acid, In water, 0.78 mg/l @ 22 °C, 0.00078 mg/mL at 22 °C | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethylhexyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.923 (USCG, 1999) - Less dense than water; will float, 0.922 @ 25 °C/4 °C | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

12.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 12.8 (Air= 1) | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

less than 0.01 mmHg at 68 °F ; 2.6 mmHg at 392 °F (NTP, 1992), 0.00000085 [mmHg], 8.5X10-7 mm Hg at 20 °C | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di(2-ethylhexyl) adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3928 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

0.01-0.02 maximal acidity (as adipic acid), 0.05-0.1% maximal moisture | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS OR VERY PALE AMBER LIQ, Light colored, oily liquid. | |

CAS No. |

103-23-1, 70147-21-6 | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(2-ethylhexyl) adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethylhexyl)hexanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyl adipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl)hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexanedioic acid, 1,6-bis(2-ethylhexyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | bis(2-ethylhexyl) adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLHEXYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBY1SL921L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethylhexyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-90 °F (NTP, 1992), -67.8 °C | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8580 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-ETHYLHEXYL) ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/343 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethylhexyl adipate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040270 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In-Vitro Toxicological Profile of Bis(2-ethylhexyl) adipate (DEHA): A Technical Guide for Researchers

This guide provides an in-depth technical overview of the in-vitro toxicological profile of Bis(2-ethylhexyl) adipate (DEHA), a widely used plasticizer. Designed for researchers, scientists, and drug development professionals, this document details the experimental methodologies and underlying principles for assessing the potential cytotoxic, genotoxic, endocrine-disrupting, and oxidative stress-inducing effects of DEHA in a laboratory setting.

Introduction to Bis(2-ethylhexyl) adipate (DEHA)

Bis(2-ethylhexyl) adipate (DEHA), also known as dioctyl adipate (DOA), is an organic compound primarily used as a plasticizer in the manufacturing of flexible polyvinyl chloride (PVC) products, including food packaging films, wire and cable insulation, and various consumer goods.[1] Its function is to increase the flexibility and durability of these materials. Due to its widespread use, human exposure to DEHA is common, primarily through migration from packaging materials into foodstuffs.[1] While generally considered to have low toxicity, a thorough in-vitro toxicological evaluation is crucial to understand its potential cellular and molecular impacts.[2][3]

This guide will explore the key in-vitro assays employed to characterize the toxicological profile of DEHA, providing not just procedural steps but also the scientific rationale behind the selection of specific methods and cell models.

Cytotoxicity Assessment of DEHA

The initial step in evaluating the toxicity of a compound is to determine its effect on cell viability and proliferation. Several robust in-vitro assays are available to quantify the cytotoxic potential of DEHA. The choice of assay often depends on the suspected mechanism of toxicity and the specific cell type being investigated.

Rationale for Multi-Parametric Cytotoxicity Testing

Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular endpoints. A multi-parametric approach, utilizing assays that probe different aspects of cell health (e.g., lysosomal integrity, metabolic activity, and membrane integrity), provides a more comprehensive and reliable assessment of a compound's cytotoxic profile.

Key In-Vitro Cytotoxicity Assays for DEHA

| Assay Name | Principle | Endpoint Measured |

| Neutral Red Uptake (NRU) Assay | Based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[4] | Lysosomal integrity and cell viability. |

| MTT Assay | Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] | Mitochondrial dehydrogenase activity, an indicator of cell viability and metabolic state. |

| Lactate Dehydrogenase (LDH) Assay | Quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[6] | Plasma membrane integrity and cell lysis. |

Experimental Protocols

The NRU assay is a sensitive method to assess cytotoxicity by measuring the accumulation of the Neutral Red dye in the lysosomes of viable cells.[7]

Protocol:

-

Cell Seeding: Plate cells in a 96-well microplate at a pre-determined optimal density and allow them to adhere overnight.

-

DEHA Treatment: Prepare a series of DEHA concentrations in the appropriate cell culture medium. Given DEHA's lipophilic nature, a suitable solvent such as dimethyl sulfoxide (DMSO) should be used, with the final solvent concentration kept constant and non-toxic across all wells. Replace the existing medium with the DEHA-containing medium. Include vehicle control (solvent only) and untreated control wells.

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Neutral Red Staining: Remove the treatment medium and add a pre-warmed medium containing a specific concentration of Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.[5]

-

Dye Extraction: Wash the cells to remove excess dye. Add a solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.[5]

-

Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (typically around 540 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value (the concentration of DEHA that inhibits 50% of cell viability).

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 as described in the NRU assay protocol.

-

MTT Addition: After the treatment period, add a sterile MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength between 500 and 600 nm.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[6]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 as described in the NRU assay protocol.

-

Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction, which results in the conversion of a tetrazolium salt into a colored formazan product.[6]

-

Absorbance Measurement: Measure the absorbance of the formazan product at approximately 490 nm.[6]

-

Data Analysis: Compare the LDH activity in the supernatant of treated cells to that of control cells (spontaneous LDH release) and a positive control (maximum LDH release induced by cell lysis). Calculate the percentage of cytotoxicity.

Diagram of the Cytotoxicity Testing Workflow:

Caption: A generalized workflow for in-vitro cytotoxicity assessment of DEHA.

Genotoxicity Assessment of DEHA

Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by a chemical, which can lead to mutations or cancer. The weight of evidence from a battery of in-vitro and in-vivo studies suggests that DEHA is not genotoxic.[2][8]

Standard In-Vitro Genotoxicity Test Battery

A standard battery of in-vitro genotoxicity tests is typically employed to assess the mutagenic and clastogenic potential of a substance.

| Assay Name | Principle | Endpoint Measured |

| Bacterial Reverse Mutation Assay (Ames Test) | Detects gene mutations (point mutations and frameshift mutations) in histidine-requiring strains of Salmonella typhimurium. | Reversion to histidine independence. |

| In-Vitro Micronucleus Test | Identifies the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. | Chromosome breakage (clastogenicity) and/or chromosome loss (aneugenicity).[9] |

| In-Vitro Chromosomal Aberration Test | Evaluates the ability of a substance to induce structural and/or numerical chromosomal abnormalities in cultured mammalian cells. | Structural and numerical chromosomal aberrations. |

Key Findings from In-Vitro Genotoxicity Studies of DEHA

Multiple studies have consistently shown that DEHA does not induce gene mutations in the Ames test, nor does it cause chromosomal aberrations or the formation of micronuclei in cultured mammalian cells.[2][8]

Endocrine Disruption Potential of DEHA

Endocrine disruptors are chemicals that can interfere with the body's endocrine (hormone) system. Given the structural similarity of DEHA to some known endocrine-disrupting phthalates, its potential to interact with hormone receptors is a key area of toxicological investigation.

In-Vitro Assays for Endocrine Disruption

| Assay Name | Principle | Endpoint Measured |

| Estrogen Receptor (ER) Transactivation Assay (e.g., E-Screen) | Utilizes estrogen-responsive cell lines (e.g., MCF-7) to measure the ability of a chemical to induce cell proliferation, a hallmark of estrogenic activity.[10] | Cell proliferation or reporter gene activation mediated by the estrogen receptor. |

| Androgen Receptor (AR) Binding Assay | A competitive binding assay that measures the ability of a test chemical to displace a radiolabeled androgen from the androgen receptor.[11] | Binding affinity to the androgen receptor. |

Evidence Regarding the Endocrine-Disrupting Potential of DEHA

Studies utilizing in-vitro assays have demonstrated that DEHA does not exhibit estrogenic activity in the E-screen assay.[10] Similarly, evidence for androgenic or anti-androgenic activity is lacking.

Diagram of an Estrogen Receptor Transactivation Assay Workflow:

Sources

- 1. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 2. cpsc.gov [cpsc.gov]

- 3. nj.gov [nj.gov]

- 4. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oherrero.com [oherrero.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical characteristics of dioctyl adipate

An In-depth Technical Guide to the Physical and Chemical Characteristics of Dioctyl Adipate

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical and physical properties of excipients and formulation components is paramount. Dioctyl adipate (DOA), a versatile organic compound, serves as a critical component in numerous applications, primarily as a plasticizer. This guide provides a comprehensive overview of its core characteristics, synthesis, and handling, grounded in authoritative data to support laboratory and development work.

Chemical Identity and Molecular Structure

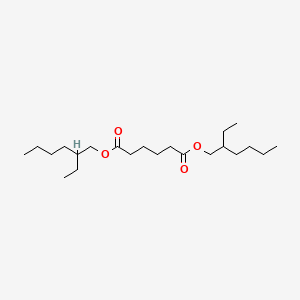

Dioctyl adipate, also known as di-n-octyl adipate or dioctyl hexanedioate, is the diester of adipic acid and n-octanol.[1][2] Its unique molecular structure, featuring a flexible six-carbon backbone with two flanking octyl chains, is central to its plasticizing properties.

Caption: Molecular structure of dioctyl adipate.

Physicochemical Properties

Dioctyl adipate is a colorless or pale yellowish, oily liquid with a faint, characteristic odor.[2][7] It exhibits low volatility and good thermal stability.[6][7] A summary of its key physical properties is provided below.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow oily liquid | [2][7] |

| Odor | Slight, aromatic | [1][3] |

| Density | 0.924 - 0.926 g/cm³ at 20 °C | [3] |

| Boiling Point | 404.84 °C to 417 °C | [1][3][8] |

| Melting Point | -67.8 °C | [9] |

| Flash Point | 196 °C (385 °F) | [3][10] |

| Vapor Pressure | 8.5 x 10⁻⁷ mmHg at 25°C | [1] |

| Viscosity | 13.7 mPa·s at 20 °C | [3] |

| Refractive Index | 1.446 - 1.448 at 25 °C | [7] |

Solubility Profile

The solubility of dioctyl adipate is dictated by its long, non-polar octyl chains, which render it insoluble in water but soluble in most organic solvents.[2]

| Solvent | Solubility | Reference(s) |

| Water | Insoluble (0.78 mg/L at 22 °C) | [1][6][8] |

| Glycerol & Glycols | Insoluble or very slightly soluble | [1][6] |

| Ethanol | Soluble | [6][11] |

| Diethyl Ether | Soluble | [6][11] |

| Acetone | Soluble | [6] |

| Mineral Oil | Soluble | [7] |

Chemical Characteristics and Reactivity

Stability: Dioctyl adipate is a very stable compound under normal storage conditions.[2]

Reactivity: It can undergo violent reactions with strong oxidizing agents and is also incompatible with strong acids.[2][9]

Decomposition: When subjected to thermal decomposition or combustion, dioctyl adipate can release harmful gases, including carbon monoxide and carbon dioxide.[2]

Hydrolysis: As an ester, DOA can undergo acid-catalyzed hydrolysis or saponification with a base, which regenerates the parent alcohol (octanol) and forms a salt of adipic acid.[2]

Synthesis of Dioctyl Adipate

The primary industrial method for synthesizing dioctyl adipate is the direct esterification of adipic acid with n-octanol (or 2-ethylhexanol).[12][13][14] This is a reversible reaction, and the removal of water is crucial to drive the equilibrium towards the formation of the diester product.[13][14]

Reaction Pathway

The synthesis involves the reaction of one mole of adipic acid with two moles of octanol in the presence of an acid catalyst.

HOOC-(CH₂)₄-COOH + 2 CH₃(CH₂)₇OH ⇌ C₈H₁₇OOC-(CH₂)₄-COOC₈H₁₇ + 2 H₂O

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a general procedure for the laboratory synthesis of dioctyl adipate.

Materials:

-

Adipic acid

-

n-Octanol

-

Toluene (as a water-carrying agent)

-

Acid catalyst (e.g., p-toluenesulfonic acid or a solid superacid)

-

5% Sodium carbonate solution

-

Anhydrous magnesium sulfate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, combine adipic acid, n-octanol (in a molar ratio of approximately 1:2.5 to 1:3.3), the acid catalyst, and toluene.[12][13]

-

Esterification:

-

Low-Temperature Dehydration: Heat the mixture to 120–130 °C for about 1.5 hours to remove the majority of the water formed during the reaction.[13][14]

-

High-Temperature Esterification: Increase the temperature to 160–170 °C and maintain for approximately 3 hours, continuously removing water via the Dean-Stark trap.[13][14] The reaction is considered complete when the acid value is less than 2 mg KOH/g.[13]

-

-

Work-up and Purification:

-

Neutralization: Cool the reaction mixture and wash it twice with a 5% sodium carbonate solution in a separatory funnel to neutralize the remaining acid catalyst.[13]

-

Water Wash: Wash the organic layer with deionized water until the aqueous layer is neutral.[13]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene and excess n-octanol using a rotary evaporator under reduced pressure.[7]

-

Vacuum Distillation: For high purity, the crude product can be purified by vacuum distillation, collecting the fraction at 240–250 °C under a vacuum of 0.095 MPa.[13][14]

-

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of dioctyl adipate.

Applications in Research and Drug Development

The primary application of dioctyl adipate is as a plasticizer, particularly for polyvinyl chloride (PVC), to enhance its flexibility, especially at low temperatures.[2][3][6] Its utility extends to other polymers such as synthetic rubbers, nitrocellulose, and ethyl cellulose.[1][2] In the context of pharmaceuticals and drug development, DOA's properties make it a candidate for:

-

Polymeric Drug Delivery Systems: As a plasticizer in the formulation of polymer-based drug delivery matrices to modify drug release characteristics.

-

Medical Devices: Its use in PVC makes it relevant to the materials science of medical tubing and containers, where leaching and biocompatibility are critical considerations.

-

Topical Formulations: Employed as a solvent and emollient in some cosmetic and personal care products.[15]

Toxicology and Safe Handling

Toxicological Profile: Dioctyl adipate is generally considered to have low acute toxicity.[7][8] However, it is crucial to handle it with appropriate safety measures.

| Metric | Value | Species | Reference(s) |

| Oral LD₅₀ | 9100 - 14800 mg/kg | Rat | [16][17] |

| Dermal LD₅₀ | >8660 mg/kg | Rabbit | [16] |

| Inhalation LC₅₀ | >5.7 mg/L (4h) | Rat | [16] |

| Skin Irritation | Mildly irritating | [18] | |

| Eye Irritation | Mildly irritating | [2][18] |

Safety Precautions:

-

Work in a well-ventilated area.

-

Use personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[7]

-

Avoid inhalation of mists or vapors.[9]

-

In case of fire, use carbon dioxide, dry chemical powder, or foam.[7][9]

Analytical Methodologies

The characterization and quantification of dioctyl adipate, particularly in migration studies from polymeric materials, are typically performed using chromatographic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly sensitive and selective method for this purpose.[19][20] High-performance liquid chromatography (HPLC) can also be utilized.[19]

Conclusion

Dioctyl adipate is a well-characterized compound with a robust dataset supporting its physical and chemical properties. Its stability, solubility profile, and low-temperature flexibility make it an invaluable plasticizer in various industries. For scientists and researchers, a comprehensive understanding of its synthesis, reactivity, and toxicological profile is essential for its safe and effective application in research and development, particularly in the fields of materials science and pharmaceutical formulations.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31271, Dioctyl adipate. Retrieved from [Link]

-

PENPET Petrochemical Trading. (n.d.). Dioctyl adipate (DOA). Retrieved from [Link]

-

Univar Solutions. (n.d.). Dioctyl Adipate. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Dioctyl adipate. In Wikipedia. Retrieved from [Link]

-

BASTONE Plasticizer Manufacturer. (2025, October 8). How Dioctyl Adipate (DOA) Is Made. Retrieved from [Link]

-

Chemdo. (n.d.). DOA (Dioctyl Adipate). Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 1292 - DIOCTYL ADIPATE. Retrieved from [Link]

-

Nayakem. (n.d.). Product Data Sheet DOA. Retrieved from [Link]

-

East Harbour Group. (2022, November 4). DIOCTYL ADIPATE. Retrieved from [Link] Harbour.com/images/pdf/DIOCTYL_ADIPATE.pdf

-

WSD Chemical. (2025, April 30). Unpacking the Chemistry and Benefits of Dioctyl Adipate. Retrieved from [Link]

- Google Patents. (n.d.). CN108101784A - A kind of preparation method of dioctyl adipate.

-

Modern Chemical Co., Ltd. (n.d.). dioctyl adipate - SAFETY DATA SHEET. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of DOA (dioctyl adipate). Retrieved from [Link]

-

Analytice. (n.d.). Dioctyl adipate - Analysis. Retrieved from [Link]

-

WSD Chemical. (2025, February 17). Characteristics and applications of Dioctyl adipate/DOA. Retrieved from [Link]

-

GreenChem Industries. (n.d.). Dioctyl Adipate (DOA). Retrieved from [Link]

-

East Harbour Group. (2023, May 10). Dioctyl Adipate. Retrieved from [Link] Harbour.com/images/pdf/Dioctyl_Adipate_SDS.pdf

-

MDPI. (2021, August 10). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Retrieved from [Link]

-

Steinfurt. (2022, December 22). MSDS-Dioctyl-adipate-DOA-EU.pdf. Retrieved from [Link]

-

CJ Chemicals. (n.d.). Dioctyl Adipate (DOA). Retrieved from [Link]

Sources

- 1. Dioctyl Adipate | C22H42O4 | CID 31271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dioctyladipate (DOA): Enhances Paints and Varnishes | PENPET [penpet.com]

- 3. univarsolutions.com [univarsolutions.com]

- 4. Dioctyl adipate | CAS 123-79-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Dioctyl adipate ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Dioctyl adipate - Wikipedia [en.wikipedia.org]

- 9. ICSC 1292 - DIOCTYL ADIPATE [inchem.org]

- 10. parchem.com [parchem.com]

- 11. greenchemindustries.com [greenchemindustries.com]

- 12. Page loading... [guidechem.com]

- 13. bastone-plastics.com [bastone-plastics.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Dioctyl Adipate (DOA) [portal.cjchemicals.net]

- 16. modernchemical.co.th [modernchemical.co.th]

- 17. Characteristics and applications of Dioctyl adipate/DOA [wsdchemical.com]

- 18. vigon.com [vigon.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Dioctyl adipate - Analysis - Analytice [analytice.com]

Methodological & Application

Sample preparation for Bis(2-ethylhexyl) adipate analysis in soil

Application Note: High-Integrity Determination of Bis(2-ethylhexyl) Adipate (DEHA) in Soil Matrices

Executive Summary

Bis(2-ethylhexyl) adipate (DEHA) is a high-production volume plasticizer used extensively in PVC films and food packaging. Unlike phthalates, it is an aliphatic ester, yet it shares similar lipophilic properties (

Analysis of DEHA in soil presents two distinct challenges:

-

The "Plasticizer Paradox": DEHA is ubiquitous in laboratory environments (septa, tubing, gloves), leading to high background noise that can cause false positives.

-

Matrix Locking: The high lipophilicity of DEHA results in strong adsorption to soil organic carbon, requiring aggressive extraction techniques or precise matrix modification.

This guide details two validated protocols: a Robust Ultrasonic Extraction (for complex/clay soils) and a Modified QuEChERS (for high-throughput screening), ensuring data integrity through rigorous contamination control.

Critical Control Points (The "Why" Behind the Protocol)

Contamination Control: The Zero-Background Mandate

-

Glassware Preparation: All glassware must be baked at 400°C for 4 hours to remove organic residues. Solvent rinsing alone is insufficient for trace plasticizer analysis.

-

Material Ban: strictly avoid using plastic pipette tips, Parafilm®, or plastic transfer tubing during sample handling. Use glass Pasteur pipettes and Teflon (PTFE) lined caps only.

-

Solvent Blanking: Each new lot of solvent (Hexane, Acetone, Acetonitrile) must be concentrated 100x and analyzed by GC-MS to verify it is DEHA-free (

).

Internal Standard Selection

To compensate for matrix effects and injection variability, an internal standard (IS) is non-negotiable.

-

Gold Standard: DEHA-d4 (Adipic acid-d4 bis(2-ethylhexyl) ester). It mimics the exact extraction behavior of the analyte.

-

Alternative: Benzyl Benzoate or DEHP-d4 . While DEHP is a phthalate, its retention time and physical properties are sufficiently close to DEHA to serve as a surrogate if isotopically labeled DEHA is unavailable.

Method Selection Guide

| Feature | Protocol A: Ultrasonic Extraction | Protocol B: Modified QuEChERS |

| Principle | Mechanical disruption with non-polar solvents. | Partitioning via salting-out + dispersive cleanup. |

| Soil Type | High clay/organic content (>5% TOC). | Sandy/Loam soils; Screening applications. |

| Solvent | Hexane:Acetone (1:1). | Acetonitrile (Acidified). |

| Cleanup | Florisil SPE (Rigorous). | dSPE (PSA + C18). |

| Throughput | Low (Manual intensive). | High (Batch processing). |

| Sensitivity | High (Concentration factor >100x). | Medium (Dilution factor involved). |

Protocol A: Robust Ultrasonic Extraction (Standard Method)

Scope: Definitive quantitation for regulatory compliance.

Reagents:

-

Extraction Solvent: n-Hexane/Acetone (1:1 v/v), Pesticide Grade.

-

Drying Agent: Sodium Sulfate (granular, anhydrous), baked at 400°C.

-

Cleanup: Florisil SPE Cartridges (1g/6mL).

Step-by-Step Workflow:

-

Sample Preparation:

-

Homogenize soil and sieve through a 2mm stainless steel mesh.

-

Weigh 10.0 g of soil into a 50 mL glass centrifuge tube (PTFE-lined cap).

-

Spike with 50 µL of Internal Standard Solution (10 µg/mL DEHA-d4). Allow to equilibrate for 30 mins.

-

-

Extraction:

-

Add 20 mL of Hexane/Acetone (1:1).

-

Sonicate for 20 minutes at

(monitor temp to prevent degradation). -

Centrifuge at 3000 rpm for 5 minutes.

-

Decant supernatant into a concentrator tube.

-

Repeat extraction with fresh 20 mL solvent and combine extracts.

-

-

Concentration & Exchange:

-

Concentrate combined extract to ~1 mL using a nitrogen evaporator (TurboVap) at 35°C.

-

Solvent Exchange: Add 5 mL pure Hexane and reconcentrate to 1 mL (removes Acetone traces).

-

-

Florisil Cleanup (Critical for Lipid Removal):

-

Condition Florisil cartridge with 5 mL Hexane.

-

Load sample extract. Collect flow-through.

-

Elute with 10 mL Hexane/Acetone (95:5) . DEHA elutes in this fraction.

-

Note: Discard the initial pure hexane fraction if validation shows DEHA is retained; otherwise, collect all fractions.

-

Concentrate final eluate to 1.0 mL for GC-MS analysis.

-

Protocol B: Modified QuEChERS (Green Method)

Scope: Fast screening and monitoring. Modification: Hydration is essential because dry soil pores collapse, trapping lipophilic contaminants.

Reagents:

-

Extraction Solvent: Acetonitrile (1% Acetic Acid).

-

Salts: Citrate Buffer Mix (4g MgSO4, 1g NaCl, 1g Na-Citrate, 0.5g Na-Citrate dibasic).

-

dSPE Cleanup: 150mg MgSO4 + 50mg PSA + 50mg C18.

Step-by-Step Workflow:

-

Hydration (The "Key" Step):

-

Weigh 10.0 g soil into a 50 mL tube.

-

Add 10 mL HPLC-grade water . Vortex and let stand for 30 minutes . This opens soil pores.

-

Spike with Internal Standard.

-

-

Extraction:

-

Add 10 mL Acetonitrile (1% AA) .

-

Shake vigorously (mechanical shaker) for 1 minute.

-

Add Citrate Buffer Salts .

-

Shake immediately for 1 minute (prevent MgSO4 clumping).

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

dSPE Cleanup:

-

Transfer 1.5 mL of the upper Acetonitrile layer to a dSPE tube (containing PSA/C18).

-

Rationale:PSA removes humic acids; C18 removes co-extracted lipids.

-

Vortex for 1 minute; Centrifuge.

-

-

Final Prep:

-

Transfer supernatant to a GC vial.

-

Optional: If sensitivity is low, evaporate 1 mL extract to dryness and reconstitute in 100 µL Toluene.

-

Instrumental Analysis (GC-MS)

System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

GC Parameters:

-

Column: Rtx-440 or DB-5MS (30m x 0.25mm x 0.25µm). Note: Rtx-440 offers better separation of adipates from phthalates.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Injection: 1 µL Splitless @ 280°C.

-

Oven Program:

-

60°C (hold 1 min)

-

20°C/min to 220°C

-

5°C/min to 300°C (hold 5 min).

-

MS Parameters (SIM Mode):

To achieve low ppb detection limits, use Selected Ion Monitoring (SIM).

| Compound | Ret Time (min)* | Quant Ion (m/z) | Qual Ions (m/z) |

| DEHA | 14.2 | 129 | 57, 71, 111, 147 |

| DEHA-d4 (IS) | 14.1 | 133 | 61, 75 |

| Benzyl Benzoate (Alt IS) | 10.5 | 105 | 212, 77 |

-

Retention times must be experimentally verified.

Visualized Workflow (Graphviz)

Caption: Decision matrix for DEHA extraction. Protocol A offers robustness for complex matrices; Protocol B offers speed for screening.

Quality Assurance & Calculations

Calculation Formula:

Where:

- : Concentration in soil (mg/kg)

- : Peak area of DEHA (m/z 129)

- : Peak area of Internal Standard

- : Concentration of IS in extract (mg/L)

- : Dry weight of soil sample (g)

Acceptance Criteria:

-

Method Blank: Must be

LOQ. If DEHA is found in the blank, re-bake glassware and check solvents. -

Recovery: Spiked samples (Matrix Spike) should yield 70-120% .

-

Linearity:

for range 10 - 1000 µg/kg.

References

-

U.S. EPA. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Washington, DC: U.S. Environmental Protection Agency. Link

-

Lesueur, C., et al. (2008). "Analysis of 140 pesticides from conventional farming foodstuff samples: Agricultural validation of the QuEChERS method." Food Additives & Contaminants, 25(10).

- Anastassiades, M., et al. (2003). "Fast and easy multiresidue method employing acetonitrile extraction/partitioning and '

Migration testing of DEHA from PVC films into food simulants

An Application Note and Protocol for the Migration Testing of Di(2-ethylhexyl) Adipate (DEHA) from PVC Films into Food Simulants

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used polymer in food packaging due to its flexibility, durability, and cost-effectiveness. To achieve the desired flexibility, plasticizers are added, with di(2-ethylhexyl) adipate (DEHA) being a common choice for PVC cling films. However, concerns exist regarding the potential migration of these plasticizers from the packaging material into foodstuffs. DEHA is not genotoxic, but it has been classified by the International Agency for Research on Cancer (IARC) as a Group 3 carcinogen, meaning it is not classifiable as to its carcinogenicity to humans. Regulatory bodies worldwide, including the European Union and the U.S. Food and Drug Administration (FDA), have established specific migration limits (SMLs) to ensure consumer safety.

This application note provides a comprehensive, step-by-step protocol for quantifying the migration of DEHA from PVC films into various food simulants. The methodology is grounded in established international standards to ensure robust and reliable results for researchers, quality control laboratories, and regulatory compliance professionals.

Principle of Migration Testing

Migration testing exposes a polymer sample to a food simulant, which mimics the properties of a specific food type (e.g., aqueous, acidic, fatty), under controlled conditions of time and temperature. These conditions are chosen to represent the intended use and foreseeable misuse of the packaging material. Following the exposure period, the concentration of the migrant (DEHA) in the simulant is quantified using analytical techniques, most commonly Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and selectivity.

Materials and Reagents

Equipment:

-

Gas Chromatograph with Mass Spectrometric detector (GC-MS)

-

Analytical balance (± 0.1 mg)

-

Incubator or oven capable of maintaining temperatures up to 100°C (± 1°C)

-

Migration cells or glass tubes with inert screw caps

-

Volumetric flasks (Class A)

-

Pipettes and micropipettes (calibrated)

-

Syringes and syringe filters (PTFE, 0.45 µm)

-

Ultrasonic bath

-

Vortex mixer

Reagents and Standards:

-

DEHA standard (purity > 99%)

-

Internal Standard (e.g., Di-n-butyl phthalate - DBP)

-

n-Hexane (GC grade)

-

Ethanol (absolute, analytical grade)

-

Acetic acid (glacial, analytical grade)

-

Olive oil or other fatty food simulant (e.g., isooctane, 95% ethanol)

-

Reagent water (Type I, ASTM)

Experimental Workflow

The overall workflow for DEHA migration testing is a multi-stage process designed to ensure accurate and reproducible results. It begins with sample preparation and selection of appropriate food simulants, followed by the core migration experiment under controlled conditions. The final stage involves the extraction and analytical quantification of the migrated DEHA.

Caption: Workflow for DEHA migration testing from PVC films.

Protocol 1: Preparation of Food Simulants

The choice of food simulant is critical and depends on the type of food the PVC film is intended to contact. European Commission Regulation (EU) No 10/2011 provides a standardized list of food simulants.

-

Simulant A: 10% ethanol (v/v) in water. For foods with hydrophilic character.

-

To prepare 1 L: Add 100 mL of absolute ethanol to a 1 L volumetric flask and bring to volume with reagent water.

-

-

Simulant B: 3% acetic acid (w/v) in water. For acidic foods with a pH below 4.5.

-

To prepare 1 L: Dissolve 30 g of glacial acetic acid in a 1 L volumetric flask and bring to volume with reagent water.

-

-

Simulant D2: Vegetable oil (e.g., olive oil). For fatty or lipophilic foods. Alternatively, 95% ethanol or isooctane can be used as substitute fatty food simulants under specific conditions.

Protocol 2: Migration Test Procedure

This protocol is based on the principle of total immersion, which is a common and conservative approach.

-

Sample Preparation: Cut the PVC film into test specimens of a known surface area (e.g., 1 dm²). Handle samples carefully to avoid contamination.

-

Exposure: Place a single PVC specimen into a migration cell or glass tube. Add a known volume of the selected food simulant, ensuring the film is completely submerged. A surface area-to-volume ratio of 6 dm²/kg of food (or 6 dm²/L of simulant) is standard.

-

Incubation: Seal the migration cells tightly and place them in an incubator set to the appropriate test conditions. The conditions should simulate the worst-case scenario of intended use.

Condition Time Temperature Intended Use OM2 10 days 40 °C Long-term storage at room temperature OM3 2 hours 70 °C Hot-fill or heating up to 70 °C OM4 1 hour 100 °C High-temperature applications -

Termination: After the specified duration, remove the cells from the incubator and allow them to cool to room temperature.

-

Sample Collection: Carefully remove the PVC film. The food simulant, now containing the migrated DEHA, is ready for extraction and analysis.

Protocol 3: Quantification of DEHA by GC-MS

-

Sample Extraction (for aqueous simulants A and B):

-

Transfer a known aliquot (e.g., 10 mL) of the food simulant into a separatory funnel.

-

Add 5 mL of n-hexane and shake vigorously for 2 minutes for liquid-liquid extraction.

-

Allow the layers to separate and collect the upper hexane layer.

-

Repeat the extraction twice more, combining the hexane extracts.

-

Dry the combined extract by passing it through anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

Sample Preparation (for fatty food simulant D2 - Olive Oil):

-

Direct injection of diluted oil is often problematic. A solvent extraction and cleanup step is recommended.

-

Dissolve a known weight of the olive oil sample (e.g., 250 mg) in n-hexane.

-

This solution can then be analyzed directly after the addition of an internal standard.

-

-

Internal Standard & Calibration:

-

Prepare a stock solution of DEHA and an internal standard (e.g., DBP) in n-hexane.

-

Create a series of calibration standards by serial dilution, covering the expected concentration range of DEHA.

-

Add a fixed amount of the internal standard to all calibration standards and extracted samples.

-

-

GC-MS Analysis:

-

Inject 1 µL of the final extract into the GC-MS system.

-

Typical GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

-

Inlet Temperature: 280 °C

-

Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Typical MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Mode: Selected Ion Monitoring (SIM) for high sensitivity.

-

Ions for DEHA (m/z): 129, 112, 171

-

Ions for DBP (m/z): 149, 223

-

-

Data Analysis and Results

The concentration of DEHA in the simulant is determined from the calibration curve. The migration level is then calculated and expressed in mg of substance per kg of food simulant (mg/kg) or mg of substance per square decimeter of contact surface (mg/dm²).

Calculation: Migration (mg/dm²) = (C × V) / A Where:

-

C = Concentration of DEHA in the simulant (mg/L)

-

V = Volume of the simulant (L)

-

A = Surface area of the PVC film (dm²)

Regulatory Limits: The calculated migration value must be compared to the specific migration limit (SML). In the European Union, the SML for DEHA is 18 mg/kg of food.

Example Data Table:

| Simulant | Test Condition | DEHA Concentration in Simulant (mg/L) | Migration Level (mg/dm²) | Compliant with EU SML (18 mg/kg)? |

| Simulant A (10% EtOH) | 10 days at 40°C | 1.5 | 0.25 | Yes |

| Simulant B (3% HAc) | 10 days at 40°C | 1.2 | 0.20 | Yes |

| Simulant D2 (Olive Oil) | 10 days at 40°C | 25.8 | 4.3 | Yes |

Assuming a surface area-to-volume ratio of 6 dm²/L.

Quality Control and Validation

To ensure the trustworthiness of the results, a robust quality control system is essential:

-

Blanks: A procedural blank (migration cell with simulant but no PVC film) should be run with each batch to check for background contamination.

-

Positive Control: A spiked sample should be analyzed to check for recovery and method efficiency.

-

Repeatability: Duplicate or triplicate analyses of the same sample should be performed to assess the precision of the method.

-

System Suitability: Regular injections of a known standard are necessary to verify the performance and stability of the GC-MS system.

Conclusion

This application note provides a validated and reliable framework for the determination of DEHA migration from PVC food packaging films. Adherence to standardized protocols for simulant selection, test conditions, and analytical quantification is paramount for ensuring data accuracy and regulatory compliance. The use of high-sensitivity techniques like GC-MS in SIM mode allows for precise quantification well below the established specific migration limits, safeguarding consumer health and ensuring product safety.

References

-

International Agency for Research on Cancer (IARC). (1999). Di(2-ethylhexyl) Adipate. IARC Summaries & Evaluations, Vol. 77, p. 227. URL: [Link]

Application Notes and Protocols for DEHA as a Plasticizer in Medical Devices

Introduction: The Critical Role of Plasticizers in Medical Device Innovation

Polyvinyl chloride (PVC) is a ubiquitous material in the medical device industry, prized for its versatility, cost-effectiveness, and ease of processing. However, in its native state, PVC is rigid. To impart the flexibility required for applications such as intravenous (IV) bags, tubing, and catheters, plasticizers are incorporated into the polymer matrix. For decades, di(2-ethylhexyl) phthalate (DEHP) was the gold standard plasticizer. However, concerns over its potential for leaching and subsequent health risks have spurred a paradigm shift towards alternative plasticizers.[1][2][3]

This document provides a comprehensive guide to the application of di(2-ethylhexyl) adipate (DEHA), a prominent alternative to DEHP, in medical devices. We will delve into the technical rationale for its use, present detailed protocols for its evaluation, and discuss the critical aspects of regulatory compliance and biocompatibility.

DEHA: A Viable Alternative with a Unique Profile

DEHA, an aliphatic dibasic acid ester, offers a distinct set of properties that make it a suitable candidate for plasticizing medical-grade PVC.[4][5] Unlike the aromatic structure of phthalates, DEHA's linear ester composition contributes to its favorable toxicological profile and performance characteristics.

Advantages of DEHA:

-

Improved Low-Temperature Flexibility: DEHA imparts excellent flexibility to PVC, particularly at lower temperatures, which is crucial for devices used in refrigerated or cold-chain applications.[6]

-

Favorable Toxicological Profile: Compared to DEHP, DEHA has demonstrated a lower potential for toxicity, particularly concerning reproductive and developmental effects.[4][7]

-

Good Oxidation Stability: DEHA exhibits good stability against oxidation, contributing to the longevity and integrity of the medical device.[5]

Considerations and Challenges:

-

Leaching Potential: While generally considered safer than DEHP, DEHA is not covalently bound to the PVC matrix and can leach out, particularly when in contact with lipophilic solutions.[8] The primary metabolite of DEHA, monoethylhexyladipate (MEHA), has been shown to have cytotoxic effects at certain concentrations.[8]

-

Processing Differences: DEHA is less compatible with PVC and can be slightly more challenging to process compared to DEHP.[6]

-

Regulatory Scrutiny: As with any substance used in medical devices, the use of DEHA is subject to rigorous evaluation by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11]

Comparative Analysis of Common Plasticizers in Medical Devices

To provide a clearer perspective, the following table summarizes the key properties of DEHA in comparison to DEHP and another common alternative, trioctyl trimellitate (TOTM).

| Property | DEHA (di(2-ethylhexyl) adipate) | DEHP (di(2-ethylhexyl) phthalate) | TOTM (trioctyl trimellitate) |

| Chemical Class | Aliphatic Dibasic Acid Ester | Orthophthalate Ester | Trimellitate Ester |

| Primary Advantage | Excellent low-temperature flexibility.[6] | High plasticizing efficiency and low cost.[4] | Low volatility and migration.[12] |

| Primary Disadvantage | Higher migration rate than some alternatives.[8] | Concerns over reproductive and developmental toxicity.[2][13] | Inferior cold flexibility compared to DEHP.[6] |

| Typical Applications | Medical solutions storage, especially refrigerated.[6] | Blood bags, IV tubing, catheters.[1][2] | Blood and infusion sets.[6] |

Experimental Protocols for the Evaluation of DEHA-Plasticized Medical Devices

A thorough evaluation of medical devices containing DEHA is paramount to ensure patient safety and regulatory compliance. The following protocols provide a framework for key experimental workflows.

Protocol 1: Quantification of DEHA Leaching Using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a robust method for determining the amount of DEHA that leaches from a medical device into a simulant fluid. GC-MS is a highly sensitive and specific technique for this purpose.[2][6][14]

Rationale: Understanding the leaching profile of DEHA is a critical component of a toxicological risk assessment. This protocol simulates in-use conditions to provide a realistic measure of patient exposure.

Experimental Workflow:

Caption: Biocompatibility evaluation pathway.

Key Biocompatibility Tests for DEHA-Plasticized Devices:

-

Cytotoxicity (ISO 10993-5): This in vitro test assesses the potential of the device or its extracts to cause cell death. [15][16]It is a fundamental screening test for biocompatibility.

-